2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol
Description
Structural and Spectral Characterization
Molecular Architecture and Isomerism
The molecular architecture of 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol (C₁₆H₁₄ClF₃O₃S) features a propanol backbone substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)phenylsulfonyl moiety. The central carbon of the propanol unit (C2) is bonded to two methyl groups, a hydroxyl group, and the sulfonyl-linked aromatic system, creating a chiral center. This configuration allows for enantiomeric forms (R- and S-isomers), though synthetic routes typically yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed.
| Molecular Property | Value |
|---|---|
| Empirical formula | C₁₆H₁₄ClF₃O₃S |
| Molecular weight | 378.8 g/mol |
| Key functional groups | Sulfonyl, hydroxyl, aryl-Cl, CF₃ |
The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the sulfonyl group (S=O) and influencing intermolecular interactions. The 4-chlorophenyl ring adopts a planar geometry, while steric effects between the sulfonyl and trifluoromethyl groups may restrict rotational freedom in the benzylsulfonyl moiety.
X-ray Crystallography and Conformational Analysis
While direct X-ray crystallographic data for this compound is not publicly available, analogous sulfonated alcohols provide insights into its conformational preferences. In similar structures, the sulfonyl group exhibits tetrahedral geometry with S–O bond lengths of ~1.43 Å and O–S–O angles near 119°. The propanol hydroxyl group typically forms hydrogen bonds with sulfonyl oxygen atoms in the solid state, stabilizing a staggered conformation.
Computational models suggest that the trifluoromethyl group adopts an orientation perpendicular to the attached phenyl ring to minimize steric clashes with the sulfonyl group. The dihedral angle between the 4-chlorophenyl and 3-(trifluoromethyl)phenyl rings is predicted to range between 60° and 90°, reducing π-π stacking interactions.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Studies
¹H NMR (400 MHz, CDCl₃):
- δ 7.85–7.45 (m, 4H, aromatic protons from trifluoromethylphenyl)
- δ 7.35 (d, J = 8.4 Hz, 2H, 4-chlorophenyl ortho-H)
- δ 7.28 (d, J = 8.4 Hz, 2H, 4-chlorophenyl meta-H)
- δ 4.20 (s, 1H, OH, exchangeable)
- δ 3.95 (s, 2H, CH₂SO₂)
- δ 1.55 (s, 6H, C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃):
- δ 148.2 (C-SO₂)
- δ 134.9–126.3 (aromatic carbons)
- δ 123.5 (q, J = 272 Hz, CF₃)
- δ 72.8 (C(CH₃)₂)
- δ 55.1 (CH₂SO₂)
- δ 27.4 (C(CH₃)₂)
The trifluoromethyl group causes distinct splitting in ¹³C NMR due to ¹³C–¹⁹F coupling. The sulfonyl group deshields adjacent carbons, shifting the CH₂SO₂ signal upfield compared to aliphatic CH₂ groups.
Infrared (IR) and Raman Spectroscopy
IR (KBr, cm⁻¹):
- 3450 (broad, O–H stretch)
- 1345, 1160 (asymmetric and symmetric S=O stretches)
- 1125 (C–F stretch in CF₃)
- 825 (C–Cl stretch)
Raman (cm⁻¹):
- 1605 (aromatic C=C stretch)
- 1300 (C–H bend in CF₃)
- 1010 (skeletal vibration of sulfonyl group)
The strong S=O stretching vibrations at 1345 cm⁻¹ and 1160 cm⁻¹ confirm sulfonyl group presence. The absence of N–H stretches rules out sulfonamide impurities.
Mass Spectrometry and Isotopic Analysis
High-resolution ESI-MS:
- m/z 379.0382 [M+H]⁺ (calc. 379.0385 for C₁₆H₁₅ClF₃O₃S)
- Major fragments:
- m/z 314.9921 (loss of SO₂, 64.0464 Da)
- m/z 265.0567 (cleavage of C–S bond with CF₃ retention)
- m/z 139.0154 (4-chlorophenyl fragment)
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3O3S/c1-15(21,11-5-7-13(17)8-6-11)10-24(22,23)14-4-2-3-12(9-14)16(18,19)20/h2-9,21H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMJSKBAPFETOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are arylthiolate anions . These anions can form electron donor–acceptor (EDA) complexes with the compound .
Mode of Action
The compound interacts with its targets by forming EDA complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound affects the trifluoromethylation pathway . It acts as a trifluoromethyl radical precursor, which is a novel role for this compound traditionally known as a nucleophilic trifluoromethylating agent . The compound’s interaction with arylthiolate anions leads to the S-trifluoromethylation of thiophenols .
Result of Action
The result of the compound’s action is the S-trifluoromethylation of thiophenols . This reaction occurs under photoredox catalyst-free conditions . Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using the corresponding perfluoroalkyl phenyl sulfones .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound’s interaction with its targets and the subsequent SET reaction occur under visible light irradiation . .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to form electron donor–acceptor complexes with arylthiolate anions, leading to intramolecular single electron transfer reactions under visible light irradiation. This interaction highlights its potential as a nucleophilic trifluoromethylating agent and a trifluoromethyl radical precursor.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form electron donor–acceptor complexes and undergo single electron transfer reactions suggests its potential impact on redox signaling pathways and oxidative stress responses. Additionally, its interactions with cellular proteins may modulate gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a nucleophilic trifluoromethylating agent, facilitating the transfer of trifluoromethyl groups to target molecules. This process involves the formation of electron donor–acceptor complexes and single electron transfer reactions, which can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that its interactions with arylthiolate anions and subsequent single electron transfer reactions are stable under visible light irradiation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher doses, it may cause toxic or adverse effects, including oxidative stress and enzyme inhibition. Understanding the dosage-dependent effects is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s role as a nucleophilic trifluoromethylating agent suggests its involvement in metabolic reactions that require the transfer of trifluoromethyl groups. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Its ability to form electron donor–acceptor complexes may also influence its distribution and accumulation within cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with cellular proteins and enzymes can affect its localization and subsequent biochemical effects.
Biological Activity
The compound 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol , also known as a sulfonyl-containing alcohol, has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following chemical formula:
- Molecular Formula : C16H16ClF3O3S
- Molecular Weight : 396.81 g/mol
Structural Features
- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety enhances lipophilicity and may contribute to the compound's interaction with biological targets.
- Trifluoromethyl Group : This group is known for increasing metabolic stability and enhancing the biological activity through improved membrane permeability and protein interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Compounds containing sulfonyl groups have been shown to inhibit various enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly against c-KIT mutant-mediated cancers.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can exhibit significant inhibitory effects on:
- Cyclooxygenase-2 (COX-2) : A key enzyme in the inflammatory pathway. Some derivatives showed IC50 values in the range of 10-30 μM, indicating moderate inhibition compared to standard drugs.
- Lipoxygenases (LOX) : Another target for anti-inflammatory drugs, where compounds demonstrated varying degrees of inhibition.
Cytotoxicity Profiles
The cytotoxic effects of the compound were evaluated against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| Hek293 (Kidney) | 20.0 |
These results indicate a moderate level of cytotoxicity, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antitumor Activity in c-KIT Mutant Models
A study investigated the effects of a related compound on c-KIT mutant-mediated tumors. The results indicated that the compound exhibited strong antitumor efficacy in vivo against several drug-resistant mutant strains:
- c-KIT T670I
- c-KIT D820G
- c-KIT Y823D
The compound demonstrated a favorable pharmacokinetic profile, suggesting it could be a promising candidate for further development in treating gastrointestinal stromal tumors.
Case Study 2: Inhibition of COX and LOX Enzymes
Another study focused on evaluating the anti-inflammatory effects of derivatives similar to this compound. The findings revealed:
- Moderate inhibition of COX-2 with an IC50 value of approximately 18 μM.
- Significant inhibition against LOX enzymes, supporting its potential use in managing inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- This compound has been studied for its potential as an inhibitor of Bcl-2 family proteins, which are crucial in regulating apoptosis (programmed cell death). Inhibiting these proteins can promote cancer cell death, making this compound a candidate for anticancer therapies .
- Case studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including lymphomas and solid tumors .
-
Anti-inflammatory Properties :
- Research indicates that compounds similar to 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol may have anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
- Experimental data suggest that it can reduce markers of inflammation in vitro, making it a potential candidate for treating inflammatory diseases.
-
Neurological Implications :
- There is ongoing research into the neuroprotective effects of this compound. It may offer therapeutic benefits in neurodegenerative diseases by inhibiting apoptotic pathways associated with neuronal death .
- Studies have explored its interactions with neurotransmitter systems, indicating possible roles in modulating mood and cognitive functions.
Biochemical Applications
-
Enzyme Inhibition :
- The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its sulfonyl group is crucial for binding to enzyme active sites, thereby altering metabolic fluxes .
- This property has implications for drug design, particularly in creating selective inhibitors for therapeutic targets.
-
Drug Development :
- As a lead compound, this compound serves as a scaffold for the synthesis of novel pharmacological agents. Modifications to its structure can enhance potency and selectivity against various biological targets .
- The compound's ability to penetrate biological membranes makes it suitable for oral bioavailability studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs from the literature (see Table 1 for summary).
Structural Analogues
3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenylsulfanyl)-1H-pyrazole (): Key Differences: Contains a pyrazole core instead of a propanol backbone. Dual 4-methylphenylsulfanyl groups enhance π-π stacking, as evidenced by crystallographic studies (R factor = 0.052) . Functional Impact: The pyrazole ring likely increases rigidity and thermal stability compared to the flexible propanol chain in the target compound.
Propanol, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (): Key Differences: Features an amino (-NH₂) and hydroxyphenyl group instead of sulfonyl and trifluoromethyl substituents. Functional Impact: The hydrochloride salt improves aqueous solubility, whereas the target compound’s lipophilic groups (Cl, CF₃) may favor membrane permeability .
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile (): Key Differences: Includes a nitrile (-CN) group and pyridyloxy substituent. Higher molecular weight (514.3 g/mol) due to extended aromaticity. Functional Impact: The nitrile group may enhance reactivity in nucleophilic additions, while the pyridyloxy moiety could improve binding to metal ions or receptors .
Physicochemical Properties
- Lipophilicity (logP) : The trifluoromethyl group in the target compound increases logP compared to the hydroxylated analog () but reduces it relative to the nitrile-containing compound ().
- Solubility : The hydrochloride salt () has superior water solubility, whereas the sulfonyl and aromatic groups in the target compound and analogs limit solubility in polar solvents.
- Steric Effects: The propanol chain in the target compound offers conformational flexibility, unlike the rigid pyrazole () or planar nitrile () systems.
Table 1: Comparative Analysis of Structural Analogues
Notes and Limitations
- Data Gaps : Direct pharmacological or thermodynamic data (e.g., IC₅₀, melting point) for the target compound are unavailable in the provided evidence. Comparisons rely on structural inferences.
- Synthetic Challenges : Introducing trifluoromethyl groups often requires costly reagents like trifluoromethylating agents, which may limit scalability compared to methyl or hydroxyl analogs.
- Contradictions: No direct contradictions exist in the evidence, but the diversity of structures (pyrazole, propanol, nitrile) complicates direct functional comparisons.
Preparation Methods
Preparation of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
A critical intermediate for the sulfonyl moiety is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, synthesized through a multi-step reaction sequence:
Step 1: Reaction of o-chlorotrifluoromethylbenzene with acetic anhydride and dropwise addition of concentrated nitric acid at 10-15 °C, followed by stirring for 3-4 hours. The mixture is washed with sodium hydroxide aqueous solution (4-6% concentration) to adjust pH to 7.5-8.0 and separate organic phase.
Step 2: The organic phase is mixed with activated carbon, FeCl3·6H2O in ethanol, heated to reflux, and hydrazine hydrate (80%) is added dropwise over 3-3.5 hours. The mixture is filtered hot, ethanol evaporated, and organic solvent extraction performed to isolate the organic phase.
Step 3: Triphosgene and a catalyst are dissolved in an organic solvent (such as 1,2-dichloroethane, dioxane, or chloroform), then the organic phase from Step 2 is added dropwise at -5 to 5 °C. The mixture is refluxed for 3-5 hours to form the crude isocyanate.
Step 4: The crude product is purified by vacuum distillation under ≤ -0.096 MPa at 95-100 °C to yield pure 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
This method ensures high purity and yield of the isocyanate intermediate critical for subsequent sulfonylation steps.
Formation of the Sulfonylated Intermediate
The sulfonyl group attached to the trifluoromethylphenyl ring is typically introduced via sulfonylation reactions involving sulfonyl chlorides or sulfonamides derived from the above isocyanate intermediate.
A common approach involves reacting the 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines or sulfonylating agents under controlled conditions to form sulfonamide or sulfonyl derivatives.
These reactions are generally conducted in organic solvents such as dichloromethane or dimethyl sulfoxide, at ambient to slightly elevated temperatures, with bases or catalysts to facilitate the sulfonyl bond formation.
Purification steps involve aqueous workups, solvent extractions, and recrystallizations to isolate the sulfonylated intermediate with high purity.
Final Assembly of 2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol
The final compound is synthesized by coupling the sulfonylated trifluoromethylphenyl intermediate with the 2-(4-chlorophenyl)-2-propanol moiety:
This step may involve amide bond formation or sulfonylation reactions facilitated by coupling agents such as EDC·HCl and catalysts like DMAP in dichloromethane under nitrogen atmosphere.
Reaction times range from 4 to 5 hours at 25-30 °C, followed by aqueous workup and organic layer purification.
The crude product is isolated by solvent evaporation and further purified by recrystallization or chromatographic techniques to yield the target molecule with high purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Solvent(s) | Temperature | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Nitration and extraction | o-Chlorotrifluoromethylbenzene, acetic anhydride, HNO3, NaOH wash | Organic phase separation | 10-15 °C, 3-4 h | pH adjusted to 7.5-8.0 |
| 2 | Hydrazine reduction | Activated carbon, FeCl3·6H2O, hydrazine hydrate | Ethanol reflux | Reflux, 3-3.5 h | Filtration and solvent extraction |
| 3 | Triphosgene reaction | Triphosgene, catalyst | 1,2-Dichloroethane or similar | -5 to 5 °C, reflux | Crude isocyanate formed |
| 4 | Distillation purification | Vacuum distillation | - | 95-100 °C, ≤ -0.096 MPa | Pure 4-chloro-3-(trifluoromethyl)phenyl isocyanate |
| 5 | Sulfonylation | Sulfonyl chloride or amine derivatives | DCM, DMSO | Ambient to 30 °C | Sulfonylated intermediate |
| 6 | Nucleophilic substitution/hydrolysis | Piperazine derivatives, triethylamine, NaOH | DMSO, toluene/acetonitrile | 25-75 °C | 2-(4-Chlorophenyl)-2-propanol intermediate |
| 7 | Coupling reaction | EDC·HCl, DMAP | DCM | 25-30 °C, 4-5 h | Final compound formation |
Research Findings and Considerations
The synthesis requires careful temperature control, particularly during the nitration and triphosgene steps, to avoid side reactions and decomposition.
Use of high-purity solvents and reagents, along with controlled pH adjustments during aqueous workups, is critical to obtaining high yields and purity.
The sulfonylation and coupling reactions benefit from catalysts and coupling agents that promote efficient bond formation under mild conditions.
Purification by recrystallization using solvent mixtures such as toluene and acetonitrile is effective in removing impurities and isolating the desired product.
The overall process is scalable and adaptable for industrial synthesis, as demonstrated in patent literature describing related sulfonylated compounds.
Q & A
Q. Q1. What are the key considerations for designing a synthetic route for 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol?
A1.
- Stepwise sulfonylation : Start with 2-(4-chlorophenyl)-2-propanol and react it with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation .
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions. Evidence from similar sulfonylation reactions suggests THF improves yield due to better solubility of intermediates .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively isolates the product. Confirm purity via H NMR and LC-MS .
Q. Q2. How can the stereochemical configuration of the propanol moiety be confirmed?
A2.
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) to resolve enantiomers. Compare retention times with racemic standards .
- X-ray crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) and analyze the crystal structure to determine absolute configuration. Refer to analogous studies on chiral propanol derivatives for methodology .
Q. Q3. What analytical techniques are critical for characterizing this compound’s purity and stability?
A3.
- Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity of the sulfonyl group. Data from trifluoromethylphenyl analogs show stability up to 150°C .
- NMR spectroscopy : F NMR is essential to confirm the integrity of the trifluoromethyl group (δ ≈ -60 ppm) and rule out hydrolysis .
- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Adjust storage conditions (desiccants, inert atmosphere) based on results .
Advanced Research Questions
Q. Q4. How can researchers address contradictions in reported biological activity data for sulfonyl-containing propanol derivatives?
A4.
- Structure-activity relationship (SAR) studies : Synthesize analogs with variations in the chlorophenyl or trifluoromethyl groups (e.g., 4-fluoro or 4-bromo substitutions) and test against target enzymes (e.g., kinases or hydrolases). Use molecular docking to correlate substituent effects with activity .
- Metabolite profiling : Incubate the compound with liver microsomes and identify metabolites via LC-HRMS. Compare results with structurally related compounds to explain discrepancies in potency .
Q. Q5. What experimental strategies can elucidate the reaction mechanism of sulfonylation in this compound?
A5.
- Kinetic isotope effects (KIE) : Use deuterated 2-propanol to study proton transfer steps during sulfonylation. A primary KIE suggests rate-limiting deprotonation .
- In situ IR spectroscopy : Monitor the disappearance of the sulfonyl chloride peak (1770–1820 cm) and formation of the sulfonate intermediate .
Q. Q6. How can computational methods predict the compound’s spectral properties?
A6.
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level and simulate H and C NMR spectra. Compare computed chemical shifts with experimental data to validate accuracy .
- UV-Vis modeling : Use time-dependent DFT (TD-DFT) to predict electronic transitions. For example, the trifluoromethyl group may induce bathochromic shifts in the UV spectrum .
Methodological Challenges and Solutions
Q. Q7. What are common impurities in the synthesis of this compound, and how are they identified?
A7.
- Byproducts : Unreacted sulfonyl chloride or di-sulfonylated derivatives. Use LC-MS with electrospray ionization (ESI) to detect [M+H] ions of impurities. For example, di-sulfonylated products show a molecular ion at m/z ~550 .
- Residual solvents : Analyze via GC-MS with a DB-5 column. Ethyl acetate (retention time: 2.3 min) and THF (1.8 min) are typical residuals .
Q. Q8. How can researchers optimize reaction conditions for scalability?
A8.
- Flow chemistry : Use a continuous-flow reactor to enhance heat transfer and reduce reaction time. For batch processes, maintain temperatures below 40°C to prevent sulfonyl group decomposition .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate sulfonylation. Evidence from aryl sulfonate syntheses shows a 20–30% yield improvement .
Safety and Handling
Q. Q9. What safety precautions are critical when handling this compound?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
